molecular formula C14H16N2O4 B6953483 (2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid

(2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid

Cat. No.: B6953483
M. Wt: 276.29 g/mol
InChI Key: YFNRLBCTAUGZTK-NEPJUHHUSA-N
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Description

(2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid is a complex organic compound that features both an indole and an oxolane ring system. The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The oxolane ring can be introduced through a cyclization reaction involving a suitable diol precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the oxolane ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the oxolane ring can produce alcohol derivatives.

Scientific Research Applications

(2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Oxindole: An oxidized derivative of indole.

    Tetrahydrofuran: A simple oxolane ring compound.

Uniqueness

(2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid is unique due to its combination of an indole and an oxolane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2S,5R)-5-(2,3-dihydro-1H-indol-5-ylcarbamoyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(11-3-4-12(20-11)14(18)19)16-9-1-2-10-8(7-9)5-6-15-10/h1-2,7,11-12,15H,3-6H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNRLBCTAUGZTK-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)NC2=CC3=C(C=C2)NCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C(=O)NC2=CC3=C(C=C2)NCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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